N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide
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Overview
Description
N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with an imidodicarbonimidic diamide group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with suitable reagents under controlled conditions. One common method includes the use of benzenesulfonyl chloride in the presence of aqueous sodium carbonate (Na2CO3) to yield intermediate compounds, which are then further reacted with alkyl or aryl halides in N,N-dimethylformamide (DMF) with lithium hydride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidodicarbonimidic diamide group
Common Reagents and Conditions
Common reagents used in these reactions include benzenesulfonyl chloride, alkyl/aryl halides, DMF, lithium hydride, and sodium carbonate. Reaction conditions often involve controlled pH, temperature, and solvent choice to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This inhibition can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
Uniqueness
N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide stands out due to its unique imidodicarbonimidic diamide group, which imparts distinct chemical reactivity and biological activity compared to other benzodioxin derivatives.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c11-9(12)15-10(13)14-6-1-2-7-8(5-6)17-4-3-16-7/h1-2,5H,3-4H2,(H6,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYKHYROZLTOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C(N)N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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